8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5
Preparation Methods
The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product isolation and analysis .
Chemical Reactions Analysis
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler components
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
8-methoxy-3-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2H-chromen-2-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Another related compound with variations in the substituents, resulting in unique reactivity and applications.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone:
Properties
Molecular Formula |
C24H20O6 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H20O6/c1-14-22(29-13-21(25)15-4-6-16(27-2)7-5-15)11-10-19-18-9-8-17(28-3)12-20(18)24(26)30-23(14)19/h4-12H,13H2,1-3H3 |
InChI Key |
LFFNCUYIIATKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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